molecular formula C12H9N3O3S B14802630 2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide

2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide

Cat. No.: B14802630
M. Wt: 275.29 g/mol
InChI Key: XOURRBPIQHMSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-nitro-2-thienyl)methylene]amino}benzamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a benzamide moiety through a methylene bridge.

Preparation Methods

The synthesis of 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and 2-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-{[(5-nitro-2-thienyl)methylene]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 2-position.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(5-nitro-2-thienyl)methylene]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-{[(5-nitro-2-thienyl)methylene]amino}benzamide include:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

2-[(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O3S/c13-12(16)9-3-1-2-4-10(9)14-7-8-5-6-11(19-8)15(17)18/h1-7H,(H2,13,16)

InChI Key

XOURRBPIQHMSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.